

Tyr-Phe-Phe acetate salt structure

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Compound of Interest

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An In-Depth Technical Guide to the Synthesis and Characterization of **Tyr-Phe-Phe Acetate Salt**

Introduction

For researchers and professionals in the field of drug development, a comprehensive understanding of the physicochemical properties and structural integrity of peptides is paramount. This guide provides a detailed technical overview of the tripeptide Tyr-Phe-Phe, presented as its acetate salt. The choice of the acetate salt form is a strategic one in peptide therapeutic development, often preferred over trifluoroacetate (TFA) salts that are remnants of the purification process. Acetate salts are generally considered more biocompatible and can offer a more favorable lyophilized product.

This document will delve into the fundamental properties of **Tyr-Phe-Phe acetate salt**, outline a representative synthetic and purification workflow, and provide a detailed guide to its structural characterization using modern analytical techniques. The insights provided are grounded in established scientific principles and aim to equip researchers with the practical knowledge required for the successful handling and analysis of this and similar aromatic-rich tripeptides.

Physicochemical Properties of Tyr-Phe-Phe

The foundational step in working with any peptide is to understand its basic physicochemical characteristics. These properties influence its solubility, handling, and behavior in various analytical systems.

The Tyr-Phe-Phe tripeptide is composed of one tyrosine and two phenylalanine residues. The presence of three aromatic side chains makes this a notably hydrophobic peptide.

Molecular Formula and Weight

The chemical formula for the Tyr-Phe-Phe peptide is $C_{27}H_{29}N_3O_5$. The molecular weight of the free peptide is calculated as follows:

- Tyrosine: 181.19 g/mol
- Phenylalanine (x2): 2 x 165.19 g/mol
- Water molecules removed during peptide bond formation (x2): - 2 x 18.02 g/mol

Calculated Molecular Weight (Free Peptide): 475.54 g/mol

The acetate salt will have a molecular weight corresponding to the peptide cation and the acetate anion (CH_3COO^- , 59.04 g/mol). The overall molecular weight of the salt form can vary depending on the number of acetate counter-ions associated with the peptide.

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the peptide has a net zero charge. This is a critical parameter for developing purification strategies such as ion-exchange chromatography and for understanding the peptide's solubility at different pH values. The pI can be estimated from the pKa values of the ionizable groups: the N-terminal amine, the C-terminal carboxylic acid, and the side chain of Tyrosine.

Using typical pKa values for these groups in peptides:[1]

- N-terminal α -amino group: ~8.0

- C-terminal α -carboxyl group: ~ 3.7
- Tyrosine side chain hydroxyl group: ~ 9.8

The theoretical pI for Tyr-Phe-Phe is calculated to be approximately 5.7. At a pH below this value, the peptide will carry a net positive charge, and above this pH, it will have a net negative charge.

Solubility

The solubility of peptides is influenced by their amino acid composition, sequence, and the pH and composition of the solvent. Tyr-Phe-Phe is a hydrophobic peptide due to its three aromatic residues.[2]

- Aqueous Solubility: The peptide is expected to have low solubility in neutral aqueous solutions.[2]
- Acidic and Basic Conditions: Solubility is likely to increase in acidic (e.g., dilute acetic acid) or basic (e.g., dilute ammonium hydroxide) solutions due to the protonation of the N-terminus and deprotonation of the C-terminus and tyrosine hydroxyl group, respectively, which increases the overall charge of the molecule.
- Organic Solvents: The peptide will likely be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and mixtures of water with acetonitrile or methanol.

A summary of the key physicochemical properties is presented in Table 1.

- **Coupling of the Second Phenylalanine:** Activate Fmoc-Phe-OH with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF. Add this solution to the deprotected resin to form the dipeptide.
- **Fmoc Deprotection:** Repeat the deprotection step with 20% piperidine in DMF to expose the N-terminal amine of the second phenylalanine.
- **Coupling of Tyrosine:** Couple Fmoc-Tyr(tBu)-OH (with its side chain protected by a tert-butyl group) using the same activation method as in step 3.
- **Final Fmoc Deprotection:** Perform a final deprotection to remove the Fmoc group from the N-terminal tyrosine.
- **Cleavage and Deprotection:** Cleave the peptide from the resin and simultaneously remove the side-chain protecting group from tyrosine using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).
- **Precipitation and Isolation:** Precipitate the crude peptide from the cleavage mixture by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether to remove residual scavengers.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified by RP-HPLC, which separates the target peptide from impurities based on hydrophobicity.^{[3][4]}

Representative RP-HPLC Protocol:

- **Column:** A C18 stationary phase is typically used for peptide purification.^[5]
- **Mobile Phase A:** 0.1% TFA in water
- **Mobile Phase B:** 0.1% TFA in acetonitrile

- **Gradient:** A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptides. For a hydrophobic tripeptide like Tyr-Phe-Phe, a gradient of 5% to 95% B over 30 minutes is a reasonable starting point.
- **Detection:** UV absorbance is monitored at 220 nm (for the peptide backbone) and 280 nm (for the aromatic side chains of Tyr and Phe).

Fractions containing the pure peptide are collected, pooled, and lyophilized. The result is the highly pure peptide as a TFA salt.

Conversion to Acetate Salt

For many pharmaceutical applications, the TFA counter-ion is exchanged for acetate. This can be achieved by several methods, including ion-exchange chromatography or by dissolving the TFA salt in a solution containing acetic acid and then re-lyophilizing.

Structural Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized **Tyr-Phe-Phe acetate salt**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide. Both 1D (^1H) and 2D (e.g., COSY, TOCSY) NMR experiments are valuable.[6]

- ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the Tyr and Phe side chains (typically in the 6.5-7.5 ppm range), the α -protons of the amino acid residues (around 4.0-4.8 ppm), and the β -protons. The amide protons will appear further downfield (typically 7.5-8.5 ppm).
- ^{13}C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the peptide bonds are typically found in the 170-175 ppm range.[7][8][9] The aromatic carbons will have signals between 115 and 160 ppm.

Table 2: Representative ^1H and ^{13}C Chemical Shifts (δ) for Tyr-Phe-Phe (Note: These are estimated values based on typical shifts for amino acids in peptides and can vary based on solvent and pH.)[10]

Atom	Tyr	Phe (residue 2)	Phe (residue 3)
¹ H α	~4.5 ppm	~4.7 ppm	~4.6 ppm
¹ H β	~3.0, 3.1 ppm	~3.1, 3.2 ppm	~3.0, 3.1 ppm
¹ H Aromatic	~6.8, 7.1 ppm	~7.2-7.4 ppm	~7.2-7.4 ppm
¹³ C α	~56 ppm	~55 ppm	~55 ppm
¹³ C β	~37 ppm	~38 ppm	~38 ppm
¹³ C Carbonyl	~172 ppm	~172 ppm	~173 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and sequence of the peptide.

Electrospray ionization (ESI) is a common technique for peptide analysis.[\[11\]](#)

- Full Scan MS: This will confirm the molecular weight of the peptide. The expected $[M+H]^+$ ion for Tyr-Phe-Phe would be at m/z 476.54.
- Tandem MS (MS/MS): Fragmentation of the parent ion provides sequence information. The most common fragmentation occurs at the peptide bonds, leading to the formation of b- and y-ions.

Figure 2: Fragmentation pattern of Tyr-Phe-Phe showing b- and y-ions.

The expected masses for the major fragment ions of Tyr-Phe-Phe are listed in Table 3.

Ion	Sequence	Calculated m/z
b ₁	Tyr	164.07
b ₂	Tyr-Phe	311.13
y ₁	Phe	166.09
y ₂	Phe-Phe	313.15

Potential Applications and Research Context

Short aromatic peptides are of significant interest in drug discovery and materials science. The Tyr-Phe-Phe sequence, with its aromatic and hydrophobic nature, could be explored for several applications.

While specific biological activities for Tyr-Phe-Phe are not extensively documented, related peptides have shown interesting properties. For instance, tetrapeptides in the TIPP (Tyr-Tic-Phe-Phe) series have been investigated for their opioid receptor binding characteristics.[12] This suggests that short peptides containing the Tyr-Phe-Phe motif could be valuable starting points for designing ligands for various receptors, including opioid receptors.[13]

Furthermore, the degradation of phenylalanine and tyrosine is a key metabolic pathway, and peptides containing these amino acids can be used to study enzymatic activity and metabolic processes.[14][15] The enzymatic degradation of Tyr-Phe-Phe could be investigated to understand its stability in biological systems.[16]

Conclusion

The tripeptide Tyr-Phe-Phe, particularly in its acetate salt form, represents a molecule of interest for fundamental research and early-stage drug discovery. This guide has provided a comprehensive framework for its synthesis, purification, and detailed structural characterization. By following the outlined protocols and understanding the underlying principles, researchers can confidently work with this and other similar aromatic peptides, ensuring the integrity and quality of their materials for further investigation. The combination of solid-phase synthesis, RP-HPLC purification, and detailed analysis by NMR and mass spectrometry provides a robust and self-validating system for obtaining and confirming the structure of **Tyr-Phe-Phe acetate salt**.

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